molecular formula C7H5F4NO3S B13475230 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide

5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide

Cat. No.: B13475230
M. Wt: 259.18 g/mol
InChI Key: UFAKOGQDWHQJBR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .

Scientific Research Applications

5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This inhibition can lead to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated sulfonamides and difluoromethoxy-substituted benzenes . These compounds share some structural similarities but differ in their specific functional groups and overall bioactivity.

Uniqueness

What sets 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide apart is its combination of difluoromethoxy and sulfonamide groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific bioactivity .

Properties

Molecular Formula

C7H5F4NO3S

Molecular Weight

259.18 g/mol

IUPAC Name

5-(difluoromethoxy)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C7H5F4NO3S/c8-3-1-4(9)6(16(12,13)14)2-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14)

InChI Key

UFAKOGQDWHQJBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)OC(F)F

Origin of Product

United States

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